
Celgosivir
Overview
Description
Celgosivir (6-O-butanoyl castanospermine) is an α-glucosidase I/II inhibitor and a prodrug of the natural compound castanospermine. It disrupts viral glycoprotein processing in the endoplasmic reticulum, impairing virion maturation and infectivity. Initially developed for hepatitis C virus (HCV), it has broad-spectrum activity against flaviviruses like dengue (DENV) and SARS-CoV-2 . Preclinical studies demonstrated its efficacy in lethal mouse models of DENV, with a 50 mg/kg twice-daily (BID) regimen achieving full protection . However, clinical trials for dengue showed mixed results, prompting dose optimization .
Preparation Methods
- Celgosivir can be synthesized through various routes, but its industrial production methods are not widely documented.
- The synthetic preparation involves chemical transformations to achieve the desired structure.
Chemical Reactions Analysis
- Celgosivir undergoes reactions typical of its iminosugar class.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions vary depending on the specific transformation.
- Major products formed during these reactions are derivatives of this compound.
Scientific Research Applications
- Celgosivir has potential applications in:
Virology: Due to its antiviral activity, it’s being explored for hepatitis C virus (HCV) and human immunodeficiency virus (HIV) infections.
Medicine: Investigated for its effects on viral replication and spread.
Industry: May contribute to combination therapies to prevent drug resistance.
Mechanism of Action
- Celgosivir’s mechanism involves inhibiting alpha-glucosidase I.
- By doing so, it prevents glycosylation of viral proteins by the host.
- This disruption affects viral maturation and assembly.
Comparison with Similar Compounds
Mechanism of Action
Celgosivir and its analogs inhibit α-glucosidases, but structural differences impact potency and pharmacokinetics (PK):
In Vitro and In Vivo Efficacy
Antiviral Activity (EC₅₀ or Effective Dose):
- This compound :
- Castanospermine: 2-fold lower efficacy than this compound in mice (50 mg/kg BID vs. 25 mg/kg BID) . HCV: EC₅₀ = 150 μM (30-fold less potent than this compound) .
- UV-4B : Comparable DENV inhibition to this compound in vitro; protected mice but clinical trials terminated .
- Australine : Less potent than this compound; requires higher concentrations for viral suppression .
- NN-DNJ : 246-fold improvement over DNJ in MDMFs; variable cell-type efficacy .
Pharmacokinetics and Bioavailability
- This compound: Rapidly metabolized to castanospermine. Oral bioavailability enhanced 30–50× over castanospermine due to lipophilic butanoyl side chain . In rats, Cₘₐₓ = 8.8 µg/mL, Tₘₐₓ = 0.44 h .
- Castanospermine: Poor absorption; causes osmotic diarrhea due to intestinal sucrase inhibition .
- UV-4B: Limited PK data; preclinical studies suggested comparable absorption to this compound .
- Australine: No significant PK data available; in vitro studies only .
Clinical Trial Outcomes
Biological Activity
Celgosivir, a bicyclic iminosugar, has garnered attention in the field of antiviral research, particularly for its potential use against dengue virus (DENV) infections. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and relevant case studies.
This compound functions primarily as an α-glucosidase inhibitor , targeting the endoplasmic reticulum (ER) enzymes crucial for viral protein processing. By inhibiting these enzymes, this compound induces misfolding of essential viral proteins such as envelope (E), precursor membrane (prM), and non-structural protein 1 (NS1), which are vital for viral RNA replication and assembly . This mechanism is similar to other iminosugars but is particularly effective across multiple serotypes of DENV (DENV1-4) with submicromolar efficacy in vitro .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials to assess its safety and efficacy in treating dengue fever. Notable studies include:
- Phase Ib Trial (CELADEN) : Conducted with 50 patients diagnosed with dengue fever, this randomized, placebo-controlled trial aimed to evaluate this compound's effect on viral load and fever burden. Patients received an initial loading dose of 400 mg followed by 200 mg every 12 hours for five days. The results indicated a mean viral load reduction (VLR) that was greater in the this compound group (-1.86) compared to placebo (-1.64), although the difference was not statistically significant .
- Immunological Profiling : The trial also included immunological assessments which showed a qualitative shift in T helper cell profiles during the infection, suggesting that this compound may modulate immune responses .
Case Studies
Several case studies have highlighted the practical implications of this compound's antiviral activity:
- In Vitro Studies : In primary human macrophages, this compound demonstrated significant antiviral effects against DENV, reinforcing its potential as a therapeutic agent .
- Animal Models : In lethal mouse models of antibody-enhanced DENV infection, this compound exhibited antiviral properties, supporting its further development as a dengue treatment .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound rapidly converts to castanospermine (Cast), with peak concentrations observed at approximately 5727 ng/mL and a half-life of about 2.5 hours . These findings suggest that optimizing dosing regimens could enhance therapeutic outcomes.
Summary of Findings
Study Type | Participants | Dosage | Mean VLR this compound | Mean VLR Placebo | Significance |
---|---|---|---|---|---|
Phase Ib Trial | 50 | 400 mg loading + 200 mg BID | -1.86 | -1.64 | Non-significant |
Immunological Study | N/A | N/A | N/A | N/A | Qualitative shift observed |
Q & A
Basic Research Questions
Determining Celgosivir’s Mechanism of Action Q: How can researchers experimentally validate this compound’s inhibition of endoplasmic reticulum α-glucosidase I? A: Use in vitro enzyme activity assays with purified α-glucosidase I. Measure residual enzyme activity after exposure to this compound at varying concentrations (e.g., 0–1000 μM). Include controls with castanospermine (the active metabolite) to confirm specificity. Quantify inhibition via IC50 calculations using nonlinear regression .
Standard Assays for Antiviral Activity Q: What assays are commonly used to assess this compound’s antiviral efficacy against flaviviruses like Zika or Dengue? A: Employ plaque reduction assays (PRAs) and cytopathogenicity inhibition assays. For example:
- PRA : Measure viral plaque formation in cell monolayers treated with this compound (0–100 μM) and calculate EC50 values .
- Cytopathogenicity assays : Quantify cell viability (via MTT or ATP-based assays) after 48–72 hours of viral infection and drug treatment. Normalize results to untreated controls to distinguish antiviral effects from cytotoxicity .
Key Pharmacokinetic Parameters Q: How do researchers evaluate the metabolic conversion of this compound to castanospermine in vivo? A: Administer this compound in animal models (e.g., mice) and collect plasma/tissue samples at timed intervals. Use liquid chromatography-mass spectrometry (LC-MS) to quantify castanospermine levels. Calculate pharmacokinetic metrics like half-life (t½) and area under the curve (AUC) .
Advanced Research Questions
Optimizing Dose-Response Experimental Design Q: How should researchers design dose-response experiments to balance antiviral activity and cytotoxicity? A:
- Use a concentration matrix (e.g., 0.1–100 μM for antiviral activity; 1–1000 μM for cytotoxicity).
- Calculate the selectivity index (SI = CC50/EC50) to identify non-toxic, effective ranges.
- Reference in vitro data showing this compound’s EC50 for Dengue (0.2 μM) vs. cytotoxicity thresholds (e.g., >50 μM in Vero cells) .
Addressing Contradictions in IC50/EC50 Values Q: How to reconcile variability in reported IC50 values (e.g., 1.27 μM for BVDV vs. 47 μM in cytopathogenicity assays)? A: Variability arises from:
- Viral strain differences : BVDV (strain NADL) vs. clinical isolates.
- Assay conditions : Cell type (e.g., MDBK vs. Huh-7), incubation time, and readout methods.
- Data normalization : Ensure cytotoxicity controls are matched to assay duration .
Synergy Studies with Other Antivirals Q: What methodologies are used to evaluate this compound’s synergistic effects with interferons or ribavirin? A:
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Clinical correlation : Reference Phase II trials showing enhanced HCV RNA reduction when this compound is combined with interferon α-2b/ribavirin .
Long-Term Cytotoxicity Assessment Q: How to assess this compound’s cytotoxicity over extended durations (e.g., >72 hours)? A: Conduct time-lapse viability assays (e.g., IncuCyte imaging) in primary human hepatocytes or stem cell-derived models. Monitor mitochondrial toxicity via Seahorse metabolic profiling .
Q. Methodological Best Practices
Data Presentation Standards Q: How should researchers present EC50 and cytotoxicity data in publications? A:
- Tables : Include mean EC50/CC50 values with standard deviations and sample sizes (n ≥ 3).
- Figures : Use dual-axis plots to overlay antiviral activity and cytotoxicity (e.g., Figure in ).
- Statistical tests : Apply ANOVA for multi-group comparisons; report p-values for significance .
Translating In Vitro Findings to In Vivo Models Q: What factors should be considered when designing in vivo studies for this compound? A:
- Metabolic conversion : Account for rapid hydrolysis of this compound to castanospermine in plasma.
- Dosing regimens : Reference murine studies using 10–50 mg/kg/day via oral gavage for Dengue models .
Handling Discrepancies in Antiviral Spectrum Q: Why does this compound show stronger activity against Dengue (EC50 = 0.2 μM) vs. HCV (IC50 = 254 μM)? A: Differences in viral dependency on α-glucosidase I. Flaviviruses (e.g., Dengue, Zika) require this enzyme for virion maturation, whereas HCV may utilize alternative pathways .
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJGLYIJVSDQAE-VWNXEWBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153153 | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121104-96-9 | |
Record name | Celgosivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celgosivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celgosivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.